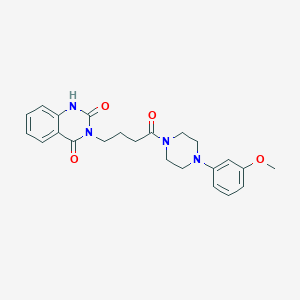

3-(4-(4-(3-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione

Description

The compound 3-(4-(4-(3-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione features a quinazoline-2,4-dione core substituted at the 3-position with a 4-oxobutyl chain linked to a piperazine ring bearing a 3-methoxyphenyl group. This structural motif is characteristic of derivatives designed for enhanced receptor binding and pharmacokinetic properties, particularly in anticancer and kinase-targeting applications .

Properties

IUPAC Name |

3-[4-[4-(3-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O4/c1-31-18-7-4-6-17(16-18)25-12-14-26(15-13-25)21(28)10-5-11-27-22(29)19-8-2-3-9-20(19)24-23(27)30/h2-4,6-9,16H,5,10-15H2,1H3,(H,24,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJWIHBUNMPBPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=CC=CC=C4NC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(4-(3-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Piperazine Intermediate: The synthesis begins with the reaction of 3-methoxyphenylamine with a suitable piperazine derivative under controlled conditions to form the piperazine intermediate.

Coupling with Quinazoline Derivative: The piperazine intermediate is then coupled with a quinazoline derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Formation of the Final Compound:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of alternative solvents and reagents to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-(4-(3-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and quinazoline moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives.

Scientific Research Applications

Biological Activities

Quinazoline derivatives have been extensively studied for their pharmacological properties. The expected applications of 3-(4-(4-(3-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione include:

- Antitumor Activity : Similar compounds have shown potential in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antidepressant Effects : The piperazine moiety is often associated with antidepressant properties, suggesting that this compound may also exhibit such effects.

- Antimicrobial Activity : Quinazoline derivatives are known for their broad-spectrum antimicrobial properties, which could be explored further with this compound.

Synthetic Pathways

The synthesis of This compound can involve several steps:

- Formation of the quinazoline core through cyclization reactions.

- Introduction of the piperazine and butyl side chains via coupling reactions.

Recent advancements in green chemistry have highlighted the use of ionic liquids to enhance yields and simplify purification processes during synthesis.

Interaction Studies

Further research is needed to explore the interaction profile of This compound with biological targets. These studies could focus on:

- Binding affinity to specific receptors (e.g., serotonin or dopamine receptors).

- Mechanisms of action in cellular models.

- Safety and toxicity profiles through preclinical testing.

Mechanism of Action

The mechanism of action of 3-(4-(4-(3-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to:

Inhibit Enzymes: It can inhibit certain enzymes involved in cellular signaling pathways, leading to altered cellular functions.

Bind to Receptors: The compound can bind to specific receptors on the cell surface, modulating their activity and triggering downstream effects.

Interfere with DNA: It may interact with DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Structural and Pharmacokinetic Comparisons

The table below highlights key structural and physicochemical differences between the target compound and its analogs:

*Estimated based on substituent contributions; †Calculated for Cloperidone.

Key Observations:

Substituent Effects: The 3-methoxyphenyl group (electron-donating) in the target compound contrasts with 3-chlorophenyl (electron-withdrawing) in Cloperidone, which may influence receptor binding kinetics . Piperazine-containing derivatives (e.g., ) generally exhibit higher molecular weights and logP values than non-piperazine analogs (), impacting solubility and bioavailability .

Anticancer Activity

- : Derivatives with piperazine substituents, such as compound 7 (4-chlorobenzyl-piperazine), showed potent cytotoxicity (IC₅₀: 2.5 µM against HUH-7 cells). The target compound’s longer linker and 3-methoxyphenyl group may modulate selectivity or potency .

- : 3-Substituted quinazoline-diones with ethyl or aryl groups demonstrated dual inhibition of c-Met and VEGFR-2 kinases. The target compound’s piperazine moiety could enhance kinase binding through hydrogen bonding .

Central Nervous System (CNS) Activity

- Cloperidone (): A propyl-linked analog with 3-chlorophenyl-piperazine is used as an antipsychotic. The target compound’s methoxy group and extended linker may reduce CNS penetration compared to Cloperidone’s chloro-substituted analog .

Pharmacokinetic Predictions

- logP and Solubility : The target compound’s estimated logP (~3.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Piperazine’s basic nitrogen may improve solubility in acidic environments (e.g., gastrointestinal tract) .

- In Silico Data : Studies on similar derivatives () predict moderate bioavailability and metabolic stability, though the 4-oxobutyl linker may increase susceptibility to esterase-mediated cleavage .

Biological Activity

The compound 3-(4-(4-(3-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione is a member of the quinazoline family, which is recognized for its diverse biological activities. This article delves into the biological activity of this compound, exploring its potential pharmacological applications, synthesis, and structural characteristics that contribute to its efficacy.

Chemical Structure and Properties

The molecular formula of the compound is , indicating a complex structure featuring a quinazoline core and a piperazine moiety. The presence of the methoxyphenyl and butyl functional groups enhances its pharmacological potential. The unique structural features are summarized in the following table:

| Property | Details |

|---|---|

| Molecular Formula | C22H28N4O3 |

| Molecular Weight | 384.48 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available quinazoline derivatives. The synthetic pathways are crucial for modifying the biological activity through structural variations. Recent advancements in green chemistry have introduced methods such as using ionic liquids to enhance reaction yields and simplify purification processes .

Antimicrobial Properties

Quinazoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 3-(4-(4-(3-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, a study on quinazoline-2,4(1H,3H)-dione derivatives demonstrated their effectiveness as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV, which are critical targets in combating bacterial infections .

In a comparative study, specific derivatives showed moderate to strong inhibition zones against various bacterial strains. The following table summarizes the antimicrobial activities of related compounds:

| Compound | Target Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| Compound 13 | Staphylococcus aureus | 11 | 80 |

| Compound 15 | Escherichia coli | 12 | 75 |

| Compound with oxadiazole moiety | Candida albicans | 13 | 70 |

These results suggest that structural modifications can significantly influence the efficacy of quinazoline derivatives .

Antitumor Activity

Quinazolines are also noted for their antitumor properties. The structural characteristics of the compound may allow it to interact with various cellular pathways involved in tumor growth and proliferation. Studies have indicated that similar compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

Case Studies

Several case studies have highlighted the potential therapeutic applications of quinazoline derivatives:

- Antimicrobial Efficacy : A series of synthesized quinazoline derivatives were evaluated against common pathogens. Compounds with specific substitutions showed enhanced activity compared to standard antibiotics, suggesting their potential as new antimicrobial agents .

- Anticancer Properties : In vitro studies demonstrated that certain quinazoline derivatives could inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for synthesizing this compound?

The synthesis involves nucleophilic substitution and condensation reactions. Key steps include:

- Coupling of the 3-methoxyphenylpiperazine moiety with a quinazoline-dione backbone via a 4-oxobutyl linker.

- Use of dichloromethane or acetonitrile as solvents with triethylamine as a base to facilitate substitutions .

- Purification via recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to achieve >95% purity . Critical Parameters : Temperature (typically 60–80°C), reaction time (12–24 hrs), and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. Which analytical techniques are essential for structural confirmation?

A combination of spectroscopic and spectrometric methods is required:

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., piperazine N–CH₂ signals at δ 2.5–3.5 ppm; quinazoline carbonyls at δ 165–170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ calculated for C₂₄H₂₅N₄O₄: 449.1825) .

- FT-IR : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹) .

Q. How are reaction intermediates monitored during synthesis?

Thin-layer chromatography (TLC) with UV visualization is standard. For complex mixtures, HPLC (C18 column, acetonitrile/water gradient) provides resolution. Reaction progress is quantified by integrating peak areas at λ = 254 nm .

Q. What solvents and bases are compatible with its stability?

- Preferred Solvents : Dichloromethane, DMF, acetonitrile (aprotic, polar aprotic). Avoid DMSO due to potential side reactions .

- Bases : Triethylamine, potassium carbonate. Strong bases (e.g., NaH) may degrade the quinazoline-dione core .

Q. What are the documented pharmacological targets of this compound?

Preliminary studies suggest activity at serotonin (5-HT₁A) and dopamine (D₂) receptors, attributed to the 3-methoxyphenylpiperazine moiety. IC₅₀ values range from 50–200 nM in receptor-binding assays .

Advanced Research Questions

Q. How can computational methods optimize synthesis and predict reactivity?

Quantum chemical calculations (DFT, B3LYP/6-31G*) model transition states for key steps like piperazine-quinazoline coupling. Molecular docking (AutoDock Vina) predicts receptor interactions, guiding structural modifications. ICReDD’s reaction path search algorithms reduce trial-and-error by simulating solvent/base effects . Example Workflow :

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., cell line variability, receptor isoform specificity). Strategies include:

- Dose-Response Curves : Test across 3–4 log units (e.g., 1 nM–100 µM) to confirm potency trends .

- Orthogonal Assays : Combine radioligand binding (e.g., ³H-spiperone for D₂) with functional assays (cAMP inhibition for 5-HT₁A) .

- Meta-Analysis : Use tools like Prism to compare EC₅₀/IC₅₀ values from independent studies .

Q. What green chemistry approaches improve synthesis sustainability?

Replace traditional oxidants (CrO₃, DDQ) with NaOCl/ethanol systems for oxidative cyclization, achieving 70–80% yields with minimal waste . Microwave-assisted synthesis reduces reaction times (3 hrs vs. 24 hrs) and energy use .

Q. How to design structure-activity relationship (SAR) studies?

- Core Modifications : Vary the quinazoline substituents (e.g., 6-methyl vs. 7-fluoro) to assess steric/electronic effects.

- Linker Optimization : Test alkyl vs. aryl linkers for conformational flexibility.

- Pharmacophore Mapping : Overlay active/inactive analogs to identify critical H-bond donors/acceptors .

Q. What strategies validate target engagement in cellular models?

- Knockdown/Overexpression : Use siRNA/shRNA to confirm receptor dependency.

- Bioluminescence Resonance Energy Transfer (BRET) : Monitor real-time receptor-ligand interactions.

- Metabolic Stability Assays : LC-MS/MS quantifies intracellular concentrations over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.